5,8-Dioxa-2-decyne-1,10-diol
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Overview
Description
5,8-Dioxa-2-decyne-1,10-diol is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is also known by its systematic name, 4-[2-(2-Hydroxyethoxy)ethoxy]-2-butyn-1-ol . This compound is characterized by the presence of two hydroxyl groups and an alkyne functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxa-2-decyne-1,10-diol typically involves the reaction of 2-butyn-1-ol with ethylene oxide under controlled conditions . The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-butyn-1-ol attacks the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants . Continuous flow reactors are often employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxa-2-decyne-1,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is often employed.
Substitution: Reagents such as alkyl halides and tosylates are used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5,8-Dioxa-2-decyne-1,10-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5,8-Dioxa-2-decyne-1,10-diol involves its interaction with various molecular targets through its hydroxyl and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity . The compound can also participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-ol: Similar structure but lacks the ethylene oxide moieties.
4-(2-Hydroxyethoxy)but-2-yne-1-ol: Similar but with different substitution patterns.
Uniqueness
5,8-Dioxa-2-decyne-1,10-diol is unique due to its combination of hydroxyl and alkyne groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
84282-20-2 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-[2-(2-hydroxyethoxy)ethoxy]but-2-yn-1-ol |
InChI |
InChI=1S/C8H14O4/c9-3-1-2-5-11-7-8-12-6-4-10/h9-10H,3-8H2 |
InChI Key |
FJLNSRDLZGUCRI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCC#CCO)O |
Origin of Product |
United States |
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